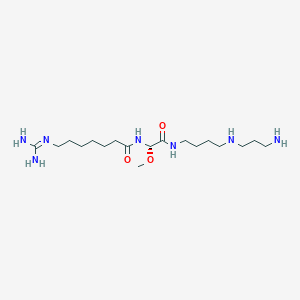
Methyldeoxyspergualin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyldeoxyspergualin, also known as this compound, is a useful research compound. Its molecular formula is C18H39N7O3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Immunosuppressive Applications
1. Inhibition of B Cell Proliferation
Research has demonstrated that methyldeoxyspergualin effectively inhibits the proliferation and differentiation of human B cells. In a study involving purified B cells stimulated with anti-CD40 monoclonal antibodies, both this compound and deoxyspergualin inhibited the proliferative response in a dose-dependent manner. The study highlighted that this compound showed stronger inhibition on surface IgD positive B cells compared to surface IgD negative cells, suggesting its potential use in modulating immune responses during transplant procedures or autoimmune conditions .
2. Treatment of Graft-Versus-Host Disease
This compound has shown promise in treating graft-versus-host disease (GVHD), particularly in cases resistant to standard treatments like cyclosporin A and methylprednisolone. In murine models, this compound administration resulted in significant improvements in graft survival rates and reduced symptoms associated with GVHD .
3. Autoimmune Disease Management
In models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, this compound was found to delay the onset and reduce the severity of the disease. This suggests its potential applicability in managing autoimmune disorders by modulating T cell activation and proliferation .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves interference with T cell activation pathways. Studies indicate that while it does not inhibit early activation signals, it effectively blocks the growth of activated naive CD4 T cells after their activation. This blockade occurs 2-3 days post-activation, indicating a delayed but significant impact on immune cell proliferation .
Data Table: Summary of Key Findings
Case Study 1: Graft-Versus-Host Disease
In a clinical setting, a patient with severe GVHD unresponsive to conventional therapies was treated with this compound. The treatment led to notable improvements in clinical symptoms and laboratory markers indicative of reduced immune activity.
Case Study 2: Autoimmune Encephalomyelitis
In a controlled study involving mice with EAE, those treated with this compound exhibited delayed onset of symptoms compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in the central nervous system, supporting its role as an immunomodulatory agent.
属性
分子式 |
C18H39N7O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-methoxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |
InChI |
InChI=1S/C18H39N7O3/c1-28-17(16(27)23-13-7-6-11-22-12-8-10-19)25-15(26)9-4-2-3-5-14-24-18(20)21/h17,22H,2-14,19H2,1H3,(H,23,27)(H,25,26)(H4,20,21,24)/t17-/m0/s1 |
InChI 键 |
HFNDGMJKLKYYRZ-KRWDZBQOSA-N |
手性 SMILES |
CO[C@@H](C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |
规范 SMILES |
COC(C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |
同义词 |
1-amino-19-guanidino-11-methoxy-4,9,12-triazanonadecane-10,13-dione 15-deoxy-11-O-methylspergualin deoxymethyspergualin MeDSG methyldeoxyspergualin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















